molecular formula C8H12N2O2 B3021314 Ethyl 2-(4-methylimidazol-1-yl)acetate CAS No. 6338-47-2

Ethyl 2-(4-methylimidazol-1-yl)acetate

Cat. No.: B3021314
CAS No.: 6338-47-2
M. Wt: 168.19 g/mol
InChI Key: PDRSVDAPBJIQNT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylimidazol-1-yl)acetate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is characterized by the presence of an ethyl ester group attached to a 4-methylimidazole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 2-(4-methylimidazol-1-yl)acetate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 2-(4-methylimidazol-1-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-methylimidazol-1-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylimidazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylimidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active 4-methylimidazole-1-acetic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2-(4-methylimidazol-1-yl)acetate can be compared with other similar compounds such as:

This compound is unique due to the presence of the 4-methyl group on the imidazole ring, which can enhance its stability and reactivity in certain chemical and biological contexts .

Properties

IUPAC Name

ethyl 2-(4-methylimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)5-10-4-7(2)9-6-10/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSVDAPBJIQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979544
Record name Ethyl (4-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-47-2
Record name MLS002608271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.4 g (53.6 mmol) 4-methyl-1H-imidazole are initially introduced into 20.0 ml (17.4 g, 53.6 mmol) 21% strength sodium ethylate solution in ethanol and 6.5 ml (9.8 g, 58.9 mmol) ethyl bromoacetate are added. The reaction mixture is stirred at RT for 16 h. For working up, the solid which has precipitated out is filtered off, the residue on the filter is washed with ethanol and the filtrate is concentrated in vacuo. The residue is purified by column chromatography over silica gel (mobile phase: acetonitrile/water 9:1). The product is obtained as a 3:2 mixture of the two regioisomers and is further reacted as such.
Quantity
4.4 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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6.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 4-methylimidazole (8.2 g, 0.1M), anhydrous potassium carbonate (13.8 g, 0.1M), potassium hydroxide (5.6 g, 0.1 M) and tetrabutylammonuim chloride (1.13 g, 3.51 mM) in methylene chloride (170 ml) at 0° C. was treated with ethyl 2-bromoacetate (8.35 g, 50 mM). The mixture was stirred at 0° C. for 1 hour and at ambient temperature, for 18 hours. It was then filtered and evaporated to dryness. The product was purified on silica using ethylacetate as eluant to give ethyl 4-methylimidazol-1-ylacetate and ethyl 5-methylimidazol-1-ylacteate (6.89 g, 82%) as a 2:1 mixture.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
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Quantity
5.6 g
Type
reactant
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Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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